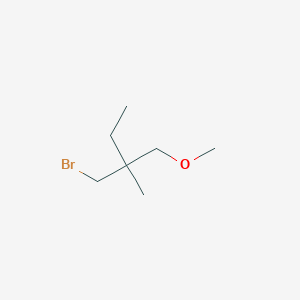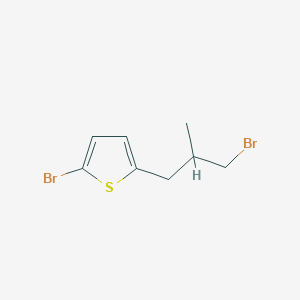
2-Bromo-5-(3-bromo-2-methylpropyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-(3-bromo-2-methylpropyl)thiophene is a brominated thiophene derivative Thiophene is a five-membered aromatic ring containing one sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(3-bromo-2-methylpropyl)thiophene typically involves the bromination of thiophene derivatives. One common method is the metalation-alkylation reaction, where 2-bromothiophene undergoes metalation followed by alkylation with various electrophiles to form 5-alkylated 2-bromo products .
Industrial Production Methods: Industrial production of brominated thiophenes often employs catalytic systems such as nickel or palladium-based protocols. These methods include Kumada catalyst-transfer polycondensation, deprotonative cross-coupling polycondensation, and Suzuki–Miyaura couplings .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-5-(3-bromo-2-methylpropyl)thiophene can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Coupling Reactions: It can undergo coupling reactions with different aryl or alkyl groups using palladium or nickel catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: Reagents such as palladium acetate, triphenylphosphine, and bases like potassium carbonate are used.
Major Products:
Substitution Reactions: Products include thiophene derivatives with various substituents replacing the bromine atoms.
Coupling Reactions: Products include more complex thiophene-based structures with extended conjugation.
Applications De Recherche Scientifique
2-Bromo-5-(3-bromo-2-methylpropyl)thiophene has several applications in scientific research:
Organic Electronics: It is used in the synthesis of conjugated polymers for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Pharmaceuticals: Brominated thiophenes are explored for their potential as anticancer, anti-inflammatory, and antimicrobial agents.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-5-(3-bromo-2-methylpropyl)thiophene in various applications involves its ability to participate in electron transfer processes due to the presence of bromine atoms. These atoms can stabilize charge distributions and facilitate interactions with molecular targets, such as enzymes or receptors in biological systems .
Comparaison Avec Des Composés Similaires
2-Bromothiophene: A simpler brominated thiophene with one bromine atom.
5-Bromo-2-thiophenecarboxaldehyde: Another brominated thiophene with different functional groups.
Uniqueness: 2-Bromo-5-(3-bromo-2-methylpropyl)thiophene is unique due to its dual bromination and the presence of a methylpropyl group, which enhances its reactivity and potential for forming complex structures .
Propriétés
Formule moléculaire |
C8H10Br2S |
|---|---|
Poids moléculaire |
298.04 g/mol |
Nom IUPAC |
2-bromo-5-(3-bromo-2-methylpropyl)thiophene |
InChI |
InChI=1S/C8H10Br2S/c1-6(5-9)4-7-2-3-8(10)11-7/h2-3,6H,4-5H2,1H3 |
Clé InChI |
DLQPQGYRFBYYHP-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC=C(S1)Br)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


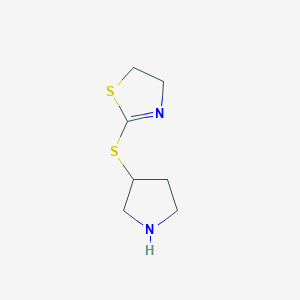
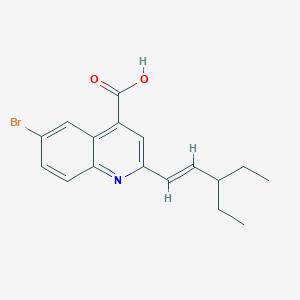
![(2R,3S,5S)-1-[(benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-(2-methylpropyl)-2-(1,3-thiazol-5-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13201580.png)
![Methyl 2,5,5-trimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13201596.png)
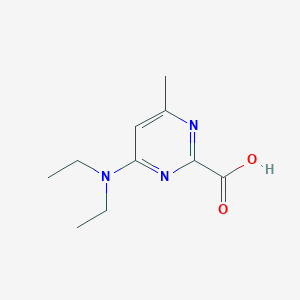
![2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-4-methyl-1,3-oxazole-5-carboxylic acid](/img/structure/B13201605.png)
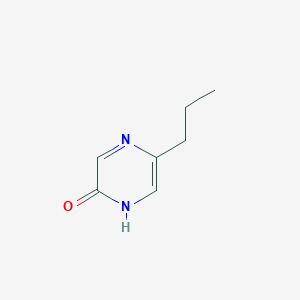

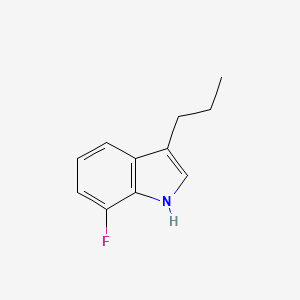
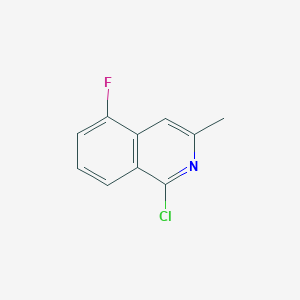
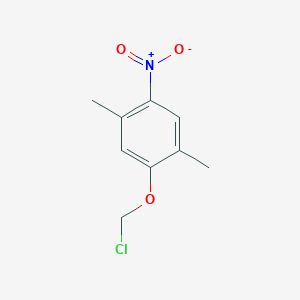
![2-[(2R,6S)-2,6-Dimethyloxan-4-yl]acetonitrile](/img/structure/B13201626.png)

